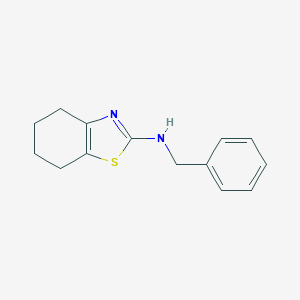

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, typically involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of catalysts. A notable example includes the synthesis of N-acyl derivatives of arylamines to explore the antitumor activities of these compounds, where N-acetylation and oxidation are the main metabolic transformations (Chua et al., 1999). Another approach involves the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol, demonstrating the versatility in synthesizing benzothiazole derivatives (عسيري & خان, 2010).

Molecular Structure Analysis

The molecular structure of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives can be characterized using various analytical techniques. The crystal structure determination reveals important geometrical parameters and the conformational preferences of these molecules. For instance, the crystal structure of a closely related compound shows that the benzothiazol and imidazol rings are planar, which might influence the reactivity and interaction with biological targets (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzothiazole compounds undergo various chemical reactions, reflecting their chemical properties. These reactions include N-acetylation, nitration, and reduction, which are crucial for modifying the pharmacological properties of these compounds. The transformations can significantly affect the compounds' bioactivity, as seen in the synthesis and evaluation of antitumor benzothiazoles (Chua et al., 1999).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are important for their application in drug formulation and chemical analysis. These properties are often determined through crystallography and spectroscopic methods, offering insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives, including reactivity, stability, and functional group transformations, are essential for their application in medicinal chemistry and synthetic organic chemistry. Studies often focus on the compound's ability to undergo specific reactions, such as N-acetylation and oxidation, which are key to understanding its mechanism of action in biological systems (Chua et al., 1999).

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Benzothiazoles, including derivatives similar to N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolic transformations such as N-acetylation and oxidation, which play a central role in their antitumor effects. Metabolism studies have shown that sensitive cell lines undergo significant drug uptake and biotransformation, whereas resistant cell lines show negligible activity. The development of N-acyl derivatives and amino acid prodrugs of these benzothiazoles aims to address the challenges of metabolic inactivation and improve bioavailability for clinical applications (Chua et al., 1999), (Bradshaw et al., 2002).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been a subject of research to develop efficient and novel methods for producing these compounds. Techniques such as catalytic C-H, N-H coupling and domino condensation/S-arylation/heterocyclization reactions have been explored to synthesize 2-N-substituted benzothiazoles, which serve as core structures for pharmaceutically important agents. These synthetic methodologies offer new pathways for assembling heterocycles and expanding the chemical space of benzothiazole derivatives with potential biological activities (Monguchi et al., 2009), (Ma et al., 2011).

Pharmaceutical and Biological Applications

Further research into the pharmaceutical and biological applications of benzothiazole derivatives has led to the exploration of their potential as antimicrobial agents, corrosion inhibitors, and probes for biomedical imaging. For instance, the synthesis of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives has shown promising antibacterial activity and corrosion inhibition properties. These findings underscore the versatility of benzothiazole derivatives in various applications beyond antitumor activities, highlighting their potential in addressing microbial resistance and material degradation challenges (Nayak & Bhat, 2023).

Zukünftige Richtungen

The future directions for the study and application of “N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and similar compounds could involve further exploration of their inhibitory activity against key enzymes like PPO . This could potentially lead to the development of new herbicides or other useful compounds.

Eigenschaften

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMVAAMYKKYAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359436 |

Source

|

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

CAS RN |

15087-99-7 |

Source

|

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)